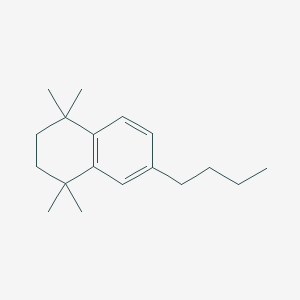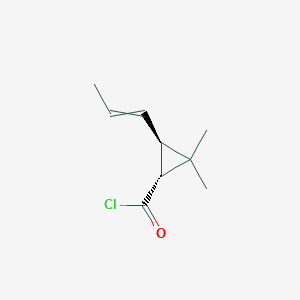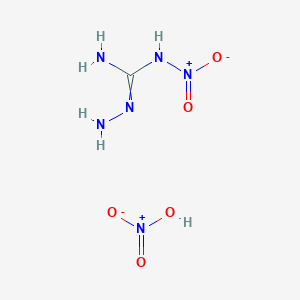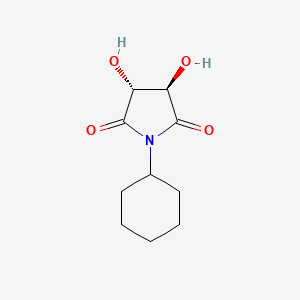phosphanium CAS No. 473721-94-7](/img/structure/B14250395.png)
Bis[2-(naphthalen-2-yl)ethyl](oxo)phosphanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis2-(naphthalen-2-yl)ethylphosphanium is a chemical compound with the molecular formula C20H15OPThis compound is part of the organophosphorus family, which is known for its diverse applications in various fields such as chemistry, biology, and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis2-(naphthalen-2-yl)ethylphosphanium typically involves the reaction of halogenophosphines with organometallic reagents. One common method is the addition of P-H to unsaturated compounds, followed by reduction of phosphine oxides . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 2-8°C to ensure stability .
Industrial Production Methods
Industrial production of Bis2-(naphthalen-2-yl)ethylphosphanium involves large-scale synthesis using similar methods but optimized for higher yields and purity. The process includes rigorous purification steps to remove any impurities and ensure the compound meets industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
Bis2-(naphthalen-2-yl)ethylphosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced back to phosphines.
Substitution: The compound can participate in substitution reactions where the naphthyl groups are replaced by other substituents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions often require catalysts like palladium or rhodium to facilitate the process .
Major Products
The major products formed from these reactions include various phosphine oxides, substituted phosphines, and other organophosphorus compounds .
Aplicaciones Científicas De Investigación
Bis2-(naphthalen-2-yl)ethylphosphanium has several scientific research applications:
Mecanismo De Acción
The mechanism of action of Bis2-(naphthalen-2-yl)ethylphosphanium involves its interaction with molecular targets through its phosphine oxide group. This interaction can influence various biochemical pathways, including those involved in catalysis and protein aggregation . The compound’s ability to form stable complexes with metals makes it a valuable tool in catalysis .
Comparación Con Compuestos Similares
Similar Compounds
Di(naphthalen-2-yl)phosphine: Similar structure but lacks the oxide group.
Bis(2-naphthyl)phosphine oxide: Another name for the same compound.
2-Naphthol: A precursor in the synthesis of naphthalene-based compounds
Uniqueness
Bis2-(naphthalen-2-yl)ethylphosphanium is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its ability to form stable complexes with metals and its role in catalysis set it apart from other similar compounds .
Propiedades
Número CAS |
473721-94-7 |
|---|---|
Fórmula molecular |
C24H22OP+ |
Peso molecular |
357.4 g/mol |
Nombre IUPAC |
bis(2-naphthalen-2-ylethyl)-oxophosphanium |
InChI |
InChI=1S/C24H22OP/c25-26(15-13-19-9-11-21-5-1-3-7-23(21)17-19)16-14-20-10-12-22-6-2-4-8-24(22)18-20/h1-12,17-18H,13-16H2/q+1 |
Clave InChI |
FPLDRQQLMYAWPH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C(C=CC2=C1)CC[P+](=O)CCC3=CC4=CC=CC=C4C=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1,1'-(Buta-1,3-diyne-1,4-diyl)bis[4-(pentyloxy)benzene]](/img/structure/B14250341.png)



![2-{[(Prop-2-en-1-yl)oxy]methyl}naphthalene-1-carbonitrile](/img/structure/B14250366.png)

![benzoic acid;(1R,6R)-7-oxabicyclo[4.1.0]heptan-1-ol](/img/structure/B14250370.png)
![Methanone, [2-(1-hexynyl)phenyl]phenyl-](/img/structure/B14250374.png)
![(4-Phenoxyphenyl)[4-(tributylstannyl)phenyl]methanone](/img/structure/B14250375.png)



